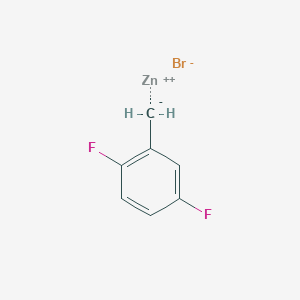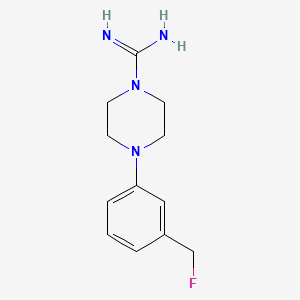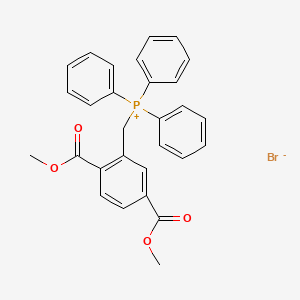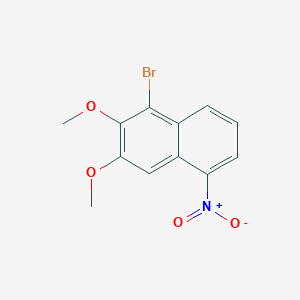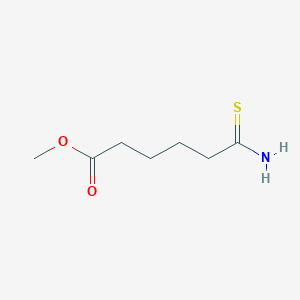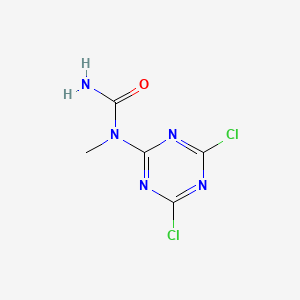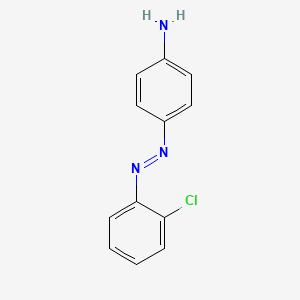
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a cyclopentyl group and a methyl group attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride typically involves the following steps:
Methylation: The addition of a methyl group to the 6-position of the isonicotinic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features.
2-Cyclopentyl-6-methoxy-isonicotinic Acid: A derivative with a methoxy group instead of a methyl group.
Isoniazid: A well-known isonicotinic acid derivative used as an antibiotic.
Uniqueness
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-cyclopentyl-6-methylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-10(12(14)15)7-11(13-8)9-4-2-3-5-9;/h6-7,9H,2-5H2,1H3,(H,14,15);1H |
Clé InChI |
CVNNVGWXYCVDQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2CCCC2)C(=O)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
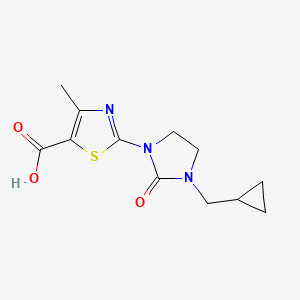
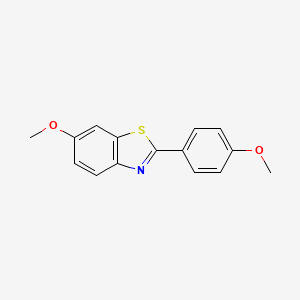
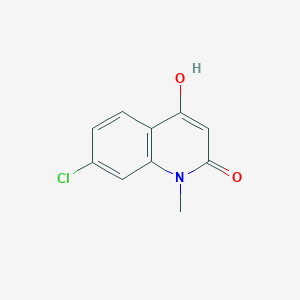
![2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol](/img/structure/B8420072.png)
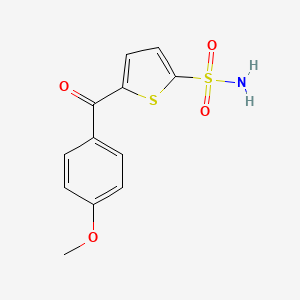
![3-[(2-Amino-5-chlorophenyl)amino]-1-propanol](/img/structure/B8420079.png)
